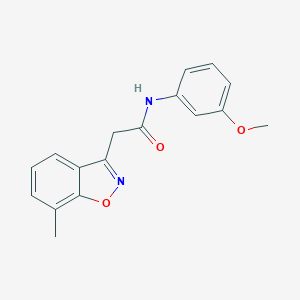

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as AMOA, is a synthetic compound that has gained attention in the field of neuroscience due to its potential pharmacological properties. AMOA belongs to the family of benzisoxazole derivatives, which are known to exhibit a wide range of biological activities.

Mécanisme D'action

The mechanism of action of AMOA involves the selective inhibition of GluR5-containing kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. AMOA binds to the ligand-binding domain of GluR5 and stabilizes the receptor in a closed conformation, thereby preventing the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in neuronal excitability and synaptic transmission, which can have therapeutic implications in various neurological disorders.

Biochemical and Physiological Effects:

AMOA has been shown to exhibit a wide range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that AMOA can reduce the release of glutamate from presynaptic terminals, inhibit the activation of NMDA receptors, and modulate the activity of voltage-gated calcium channels. In vivo studies have shown that AMOA can reduce seizure activity, improve cognitive function, and protect against ischemic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using AMOA in lab experiments is its high selectivity for GluR5-containing kainate receptors, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. This can be particularly useful in studying the role of GluR5 in various neurological disorders. However, one of the limitations of using AMOA is its relatively low potency compared to other kainate receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.

Orientations Futures

There are several future directions for the study of AMOA and its potential therapeutic applications. One area of research is the development of more potent and selective GluR5 antagonists that can be used in clinical trials for various neurological disorders. Another area of research is the elucidation of the molecular mechanisms underlying the neuroprotective effects of AMOA, which can provide insights into the pathogenesis of various neurological disorders. Additionally, the use of AMOA in combination with other pharmacological agents may have synergistic effects and improve the efficacy of existing treatments.

Méthodes De Synthèse

AMOA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-methoxybenzaldehyde with 2-amino-4-methylbenzoic acid, followed by cyclization and acetylation to yield the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and HPLC.

Applications De Recherche Scientifique

AMOA has been extensively studied in the field of neuroscience due to its potential as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. AMOA has been shown to selectively inhibit the activity of GluR5-containing kainate receptors, which are known to be involved in the pathogenesis of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Propriétés

Formule moléculaire |

C17H16N2O3 |

|---|---|

Poids moléculaire |

296.32 g/mol |

Nom IUPAC |

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |

InChI |

InChI=1S/C17H16N2O3/c1-11-5-3-8-14-15(19-22-17(11)14)10-16(20)18-12-6-4-7-13(9-12)21-2/h3-9H,10H2,1-2H3,(H,18,20) |

Clé InChI |

SWMFMQHPAXHSAJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC(=CC=C3)OC |

SMILES canonique |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC(=CC=C3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)

![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)

![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)

![4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)

![Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)

![4-[6-(1,2-Benzisoxazol-3-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286654.png)